Here are some areas of scientific research where BTSE is used:
1,2-Bis(triethoxysilyl)ethane, also known as hexaethoxydisilethylene, is a silane compound with the molecular formula and a molecular weight of 354.59 g/mol. It features two triethoxysilyl groups attached to a central ethylene bridge. This compound is notable for its ability to form stable bonds with siliceous surfaces and other oxides, making it an effective coupling agent in various applications, particularly in coatings and composite materials .
BTSE's primary mechanism of action in scientific research lies in its ability to bridge organic and inorganic materials. Through hydrolysis and condensation, BTSE forms siloxane bonds with inorganic substrates like glass or metal oxides. Simultaneously, the organic ethoxy groups can interact with organic polymers or resins, creating a strong interface between the two materials []. This functionality allows BTSE to be used in various applications, such as:
These silanol groups can then condense with each other or with other silanol groups, leading to the formation of siloxane networks. This reaction is crucial for the development of durable coatings and adhesives .
1,2-Bis(triethoxysilyl)ethane can be synthesized through several methods:
This compound has diverse applications across various fields:
Studies have shown that the interaction of 1,2-bis(triethoxysilyl)ethane with substrates like aluminum can significantly enhance corrosion resistance. The hydrolyzed form of the compound interacts with the substrate surface to create a protective siloxane layer, which improves durability against environmental factors .
1,2-Bis(triethoxysilyl)ethane shares structural similarities with several other silanes, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Triethoxyvinylsilane | Used for adhesion in polymer composites. | |
Bis(trimethoxysilyl)propylamine | Known for enhancing bonding in polymer systems. | |
Tetraethylorthosilicate | Commonly used as a silica precursor in sol-gel processes. |
Uniqueness: The unique feature of 1,2-bis(triethoxysilyl)ethane lies in its dipodal structure, allowing it to form multiple bonds (up to six) with substrates compared to conventional silanes that typically form three bonds. This property enhances its performance in applications requiring strong adhesion and durability .
The development of BTESE-based materials traces to early sol-gel synthesis techniques in the 1990s, with foundational work by van Ooij et al. on corrosion-resistant coatings. However, its potential in molecular sieving membranes became evident in the 2000s through systematic studies on pore structure control. A pivotal 2009 investigation by Tsuru et al. demonstrated BTESE-derived membranes’ superior H₂/CH₄ selectivity (up to 20,000) through optimized acid molar ratios (AR) in sol preparation. Subsequent advances in high-temperature consolidation (550–700°C) expanded applications to harsh industrial environments.
BTESE’s significance lies in its ethylene-bridged network, which combines:
BTESE belongs to organosilanes—a class of silicon-organic hybrids. Its systematic name reflects:
1,2-Bis(triethoxysilyl)ethane (BTESE) is a versatile organosilica precursor that has gained significant attention in materials science due to its unique structural properties [1] [2]. The sol-gel process represents the primary synthesis route for BTESE-derived materials, enabling the formation of hybrid organic-inorganic networks with tailored properties [3] [4].
The sol-gel synthesis of BTESE typically begins with the dissolution of the precursor in an appropriate solvent, most commonly ethanol, followed by controlled hydrolysis and condensation reactions [4]. This process transforms the liquid precursor solution (sol) into a three-dimensional network structure (gel) [3]. The resulting material combines the thermal and mechanical stability of silica with the flexibility and functionality of organic components [1] [2] [3].
A typical BTESE sol-gel synthesis procedure involves the following steps:
The sol-gel approach offers several advantages for BTESE processing, including:
Table 1: Common Sol-Gel Synthesis Conditions for BTESE Materials
Parameter | Typical Range | Effect on Material Properties |
---|---|---|
BTESE concentration | 1-10 wt% | Affects viscosity and network density [4] [7] |
Solvent type | Ethanol, methanol | Influences hydrolysis rate and homogeneity [3] |
Water/BTESE molar ratio | 1-240 | Controls hydrolysis extent and condensation rate [4] [8] |
Catalyst type | HCl, HNO₃ | Affects reaction kinetics and network structure [3] [4] |
Catalyst/BTESE molar ratio | 0.01-0.5 | Determines reaction rate and gel time [3] [7] |
Reaction temperature | 25-60°C | Influences reaction kinetics and sol stability [4] [8] |
Aging time | Hours to days | Affects structural development and stability [4] [7] |
The versatility of the sol-gel process allows for the synthesis of BTESE-derived materials with diverse applications, including membranes for gas separation, pervaporation, and reverse osmosis [3] [4] [8].
The transformation of 1,2-Bis(triethoxysilyl)ethane into a three-dimensional network occurs through sequential hydrolysis and condensation reactions, which form the fundamental basis of the sol-gel process [3] [9]. Understanding these mechanisms is crucial for controlling the final material properties [10].
During hydrolysis, water molecules react with the alkoxide groups (-OC₂H₅) of BTESE, replacing them with hydroxyl groups (-OH) [3] [9]. This reaction can be represented as:
≡Si-OC₂H₅ + H₂O → ≡Si-OH + C₂H₅OH [3] [10]
The hydrolysis of BTESE is typically acid-catalyzed, where protonation of the alkoxide group enhances the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water [9] [10]. The reaction proceeds through a penta-coordinated transition state, followed by the departure of the alcohol group [10].
The hydrolysis rate of BTESE is influenced by several factors:
Following hydrolysis, condensation reactions occur between silanol groups (Si-OH) to form siloxane bonds (Si-O-Si), releasing water (water condensation) or alcohol (alcohol condensation) [3] [10]:
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O (water condensation) [3] [9]
≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH (alcohol condensation) [9] [10]
The condensation reactions lead to the formation of oligomers that eventually develop into a three-dimensional network [3]. The unique feature of BTESE is the presence of the ethylene bridge, which is maintained throughout the sol-gel process, resulting in a hybrid organic-inorganic network [3] [9].
Studies using ²⁹Si nuclear magnetic resonance (NMR) spectroscopy have revealed that the condensation rate of BTESE is comparable to that of TEOS after an initial period, despite differences in their hydrolysis rates [3] [9]. This suggests that once a certain degree of hydrolysis is achieved, the condensation processes proceed at similar rates [3].
The hydrolysis and condensation mechanisms in BTESE are interconnected and occur simultaneously, with their relative rates determining the structure of the resulting network [9] [10]. Under acidic conditions, hydrolysis is generally faster than condensation, leading to more linear or weakly branched structures [10]. Conversely, under basic conditions, condensation becomes more dominant, resulting in more highly branched structures [10] [5].
The presence of the ethylene bridge in BTESE introduces flexibility into the network, which affects the mechanical properties and pore structure of the final material [3] [9]. This organic bridge acts as a spacer between silicon atoms, preventing the formation of a rigid silica-like structure and contributing to the unique properties of BTESE-derived materials [3] [9] [10].
The choice of catalyst significantly influences the hydrolysis and condensation reactions of 1,2-Bis(triethoxysilyl)ethane, ultimately determining the structural characteristics of the resulting network [3] [10] [11]. Catalysts not only accelerate the reactions but also direct the pathway of network formation, affecting properties such as porosity, density, and mechanical stability [10] [11].
Acid catalysts, such as hydrochloric acid (HCl) and nitric acid (HNO₃), are commonly employed in BTESE sol-gel synthesis [3] [4]. Under acidic conditions, the mechanism involves protonation of the alkoxide group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water molecules [10] [11].
The effects of acid catalysis on BTESE network formation include:
Research has shown that the type and concentration of acid catalyst can significantly affect the final material properties [11] [12]. For instance, nitric acid tends to produce more homogeneous networks compared to hydrochloric acid under similar conditions [4] [11].
Base catalysts, such as ammonia (NH₃) and sodium hydroxide (NaOH), operate through a different mechanism compared to acid catalysts [10] [12]. In base-catalyzed systems, the hydroxide ions directly attack the silicon atom, forming a negatively charged intermediate [10].
The effects of base catalysis on BTESE network formation include:
A two-step catalysis approach, involving initial acid-catalyzed hydrolysis followed by base-catalyzed condensation, has been explored to combine the advantages of both catalytic systems [13] [12]. This approach allows for better control over the network structure and properties [13].
The effects of two-step catalysis on BTESE network formation include:
Metal-based catalysts, particularly transition metal compounds, have also been investigated for BTESE sol-gel processing [14] [12]. These catalysts can introduce additional functionality and modify the network structure [14].
The effects of metal catalysts on BTESE network formation include:
Table 2: Comparison of Catalyst Effects on BTESE Network Formation
Catalyst Type | Example | Hydrolysis Rate | Condensation Rate | Network Structure | Typical Applications |
---|---|---|---|---|---|
Strong Acid | HCl, HNO₃ | Fast | Moderate | Linear, less branched | Membranes, thin films [3] [4] [11] |
Weak Acid | Acetic acid | Moderate | Slow | Moderately branched | Controlled porosity materials [10] [11] |
Strong Base | NaOH | Slow | Fast | Highly branched, spherical | Particulate materials, aerogels [10] [12] |
Weak Base | NH₃ | Slow | Moderate | Branched | Controlled morphology materials [10] [12] |
Two-Step | Acid then base | Controlled | Controlled | Tailored structure | High-performance membranes [13] [12] |
Metal-Based | Ti, Al compounds | Variable | Variable | Functionalized | Catalytic materials [14] [12] |
The optimal catalyst selection depends on the desired application and properties of the BTESE-derived material [11] [12]. For membrane applications, acid catalysis is often preferred due to the formation of smaller pores and more uniform networks [3] [4] [11]. For materials requiring larger pores, such as certain adsorbents or catalyst supports, base catalysis may be more suitable [11] [12].
Optimizing the process parameters for 1,2-Bis(triethoxysilyl)ethane sol-gel synthesis is crucial for tailoring the material properties to specific applications [7] [15]. The complex interplay between various parameters necessitates a systematic approach to optimization [7] [16].
The concentration of BTESE in the initial solution significantly affects the sol viscosity, gelation time, and final material density [7] [16]. Higher concentrations typically lead to faster gelation and denser networks, while lower concentrations result in more dilute networks with potentially larger pores [7] [15].
Research has shown that BTESE concentrations between 1.8-5.0 M are optimal for membrane applications, providing a balance between processability and performance [3] [7]. For applications requiring higher porosity, such as adsorbents, lower concentrations (0.5-1.0 M) may be preferred [7] [16].
The molar ratio of water to BTESE (hydrolysis ratio, rw) is a critical parameter that determines the extent of hydrolysis and subsequent condensation [3] [7] [17]. The stoichiometric ratio for complete hydrolysis of BTESE is 6 (three water molecules per silicon atom), but ratios ranging from 1 to 240 have been employed depending on the desired outcome [3] [8] [17].
Effects of varying the hydrolysis ratio include:
Research by Qureshi et al. demonstrated that a hydrolysis ratio of 6 produced optimal BTESE membranes with uniform pore size distribution and minimal defects [7] [16].
The molar ratio of acid catalyst to BTESE (acid ratio, ra) controls the reaction kinetics and influences the final network structure [7] [16]. Typical acid ratios range from 0.01 to 0.5, with significant effects on sol stability and gelation time [7] [16].
Studies have shown that:
Research by Castricum et al. found that an acid ratio of 0.1 produced stable BTESE sols with uniform particle size distribution, while higher ratios led to gelation or precipitation [3] [7].
Reaction temperature and time significantly impact the kinetics of hydrolysis and condensation, affecting the sol properties and final material structure [15] [16].
Optimal conditions identified in the literature include:
Table 3: Optimization of Process Parameters for Different BTESE Applications
Application | BTESE Concentration | Hydrolysis Ratio (rw) | Acid Ratio (ra) | Temperature | Reaction Time | Reference |
---|---|---|---|---|---|---|
Gas Separation Membranes | 1.8-5.0 M | 4-12 | 0.1-0.2 | 25-60°C | 3-6 h | [3] [7] [16] |
Pervaporation Membranes | 1.8-3.0 M | 6-240 | 0.1-0.3 | 25-50°C | 6-24 h | [3] [8] |
Reverse Osmosis Membranes | 1.0-5.0 M | 60-240 | 0.1-0.2 | 25-50°C | 6 h + 8 days aging | [4] [8] |
Adsorbent Materials | 0.5-1.0 M | 10-30 | 0.05-0.1 | 25-40°C | 12-48 h | [7] [16] |
Thin Films | 1.0-3.0 M | 4-12 | 0.1-0.2 | 25-60°C | 3-6 h | [7] [16] |
The choice of solvent affects the solubility of BTESE, the miscibility with water, and the overall reaction kinetics [15] [16]. Ethanol is the most commonly used solvent due to its compatibility with both BTESE and water, as well as its formation during hydrolysis [3] [7] [16].
The solvent-to-BTESE ratio influences the sol concentration and viscosity, with higher ratios resulting in more dilute sols that are easier to process but may require longer gelation times [7] [16]. Optimal solvent-to-BTESE ratios typically range from 3:1 to 10:1, depending on the specific application and desired material properties [7] [16].
Advanced optimization approaches, such as statistical design of experiments (DoE), have been employed to systematically investigate the complex interactions between process parameters [15] [18]. These methods enable the identification of optimal conditions while minimizing the number of experiments required [15] [18].
Studies using DoE have revealed significant interactions between parameters, such as the combined effects of hydrolysis ratio and acid ratio on sol stability and network formation [15] [18]. These insights have led to more efficient optimization strategies and improved material performance [15] [18].
The aging and drying stages are critical in the sol-gel processing of 1,2-Bis(triethoxysilyl)ethane, as they significantly influence the final material structure and properties [3] [19] [20]. These steps involve the continued evolution of the network structure after initial gelation and the removal of solvent from the gel network, respectively [19] [20].
Aging refers to the period during which the gel is maintained in its mother liquor to allow for continued condensation reactions and structural reorganization [3] [19]. During aging, several processes occur simultaneously:
The aging conditions significantly affect the final material properties:
Research by Castricum et al. demonstrated that aging BTESE sols for 8 days at 50°C produced optimal membrane materials with enhanced stability and performance [3] [4] [8]. This extended aging period allowed for sufficient network development while maintaining processability [3] [4].
Drying involves the removal of solvent from the gel network, a process that can induce significant stress and potential structural collapse due to capillary forces [19] [6] [20]. Several drying methods have been developed for BTESE gels:
Conventional drying at ambient or slightly elevated temperatures (25-100°C) is the simplest approach but often results in significant shrinkage and potential cracking due to capillary pressures [19] [6]. This method produces xerogels with relatively high density and small pores [19] [6].
To minimize cracking during conventional drying, several strategies have been employed:
Supercritical drying eliminates capillary pressures by avoiding the liquid-vapor interface, resulting in aerogels with high porosity and low density [19] [6]. This process typically involves:
While supercritical drying preserves the pore structure of BTESE gels, it requires specialized equipment and is more costly than conventional drying [19] [6].
Freeze drying (lyophilization) involves freezing the solvent within the gel and subsequently removing it by sublimation under vacuum [19] [6]. This method can preserve the pore structure but may cause damage due to crystal formation during freezing [19] [6].
Table 4: Comparison of Drying Methods for BTESE Gels
Drying Method | Process Conditions | Advantages | Disadvantages | Resulting Material | Typical Applications |
---|---|---|---|---|---|
Conventional Drying | 25-100°C, ambient pressure | Simple, low cost | Significant shrinkage, potential cracking | Xerogels with moderate porosity | Membranes, thin films [19] [6] [20] |
Slow Controlled Drying | 25-60°C, controlled humidity | Reduced cracking, moderate cost | Time-consuming | Xerogels with preserved structure | High-quality membranes, coatings [19] [6] |
Supercritical Drying | >31°C, >73 bar (for CO₂) | Minimal shrinkage, preserved pore structure | Complex, expensive, high pressure | Aerogels with high porosity | Thermal insulators, catalyst supports [19] [6] |
Freeze Drying | -40 to -20°C, vacuum | Preserved pore structure | Potential damage from ice crystals | Cryogels with directional porosity | Specialized applications [19] [6] |
The optimization of aging and drying protocols depends on the intended application of the BTESE material [3] [19] [20]:
For BTESE membranes, controlled aging and drying are essential to achieve defect-free layers with appropriate pore size distribution [3] [4] [8]. Typical protocols include:
Research has shown that these protocols result in membranes with excellent separation performance and stability [3] [4] [8].
For bulk BTESE materials and powders, different protocols may be employed:
The choice of protocol significantly influences the final material properties, including porosity, surface area, and mechanical strength [19] [6] [20].
Heat treatment represents the final critical step in the processing of 1,2-Bis(triethoxysilyl)ethane-derived materials, significantly influencing their structural, chemical, and functional properties [21] [22] [23]. The presence of the organic ethylene bridge in BTESE necessitates careful consideration of heat treatment conditions to preserve the hybrid nature of the material while achieving desired structural characteristics [21] [22].
The response of BTESE-derived materials to thermal treatment differs significantly from that of purely inorganic silica due to the presence of the ethylene bridge [21] [23]. Several temperature-dependent processes occur during heat treatment:
Research by Kappert et al. determined that the activation energy for dehydration of BTESE-derived materials (91.7±3.9 kJ/mol) is approximately 20% higher than that for pure silica (76±3 kJ/mol), indicating stronger binding of water molecules in the hybrid network [21] [23].
The atmosphere during heat treatment significantly affects the structural evolution and stability of BTESE materials [21] [22] [23]:
Studies have shown that heat treatment of BTESE membranes at 300°C in air provides an optimal balance between network condensation and preservation of the ethylene bridge, resulting in excellent separation performance and stability [4] [22] [8].
The rate of heating and duration of heat treatment significantly impact the structural evolution and stress development in BTESE materials [21] [22] [23]:
Research has demonstrated that a heating rate of 1-2°C/min followed by a 30-60 minute hold at the maximum temperature provides optimal results for most BTESE applications [4] [22] [8].
Multi-step heat treatment protocols have been developed to optimize the properties of BTESE materials for specific applications [24] [21] [22]:
Table 5: Heat Treatment Strategies for BTESE Materials
Application | Temperature Range | Atmosphere | Heating Rate | Duration | Key Effects | Reference |
---|---|---|---|---|---|---|
Gas Separation Membranes | 300-400°C | N₂ or air | 1-2°C/min | 30-60 min | Optimized pore size, enhanced selectivity | [4] [22] [25] |
Pervaporation Membranes | 250-300°C | Air | 1-3°C/min | 30-120 min | Preserved organic bridge, controlled hydrophilicity | [4] [22] [8] |
Reverse Osmosis Membranes | 300°C | Air | 1-2°C/min | 30 min | Balanced pore size and stability | [4] [8] |
Thin Films | 200-300°C | N₂ or air | 1-5°C/min | 60-120 min | Crack-free films with controlled density | [21] [22] [26] |
Bulk Materials | 300-500°C | N₂ | 1-3°C/min | 60-240 min | Tailored porosity and surface properties | [21] [22] [23] |
The structural evolution of BTESE materials during heat treatment has been extensively studied using techniques such as thermogravimetric analysis (TGA), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) [21] [22] [23] [27]:
Research by Dral et al. demonstrated that heat treatment of BTESE at 300°C leads to continuous structural evolution over extended periods (days to weeks), with ongoing condensation and network optimization [28] [21]. This finding highlights the importance of carefully controlled heat treatment protocols for achieving stable material properties [28] [21].
Various post-heat treatment modifications have been explored to further enhance the properties of BTESE materials [24] [22]:
These post-treatment approaches provide additional tools for optimizing BTESE materials beyond conventional heat treatment strategies [24] [22].
The precise control of pore structures in 1,2-Bis(triethoxysilyl)ethane-derived materials represents a fundamental aspect of their engineering for specific applications. Research has demonstrated that multiple strategies can be employed to achieve desired pore characteristics, with each approach offering distinct advantages for different applications [1] [2] [3].
Calcination temperature emerges as the most influential parameter in controlling pore structures of 1,2-Bis(triethoxysilyl)ethane-derived materials. The relationship between calcination temperature and pore size follows a consistent pattern where elevated temperatures promote the condensation of silanol groups, resulting in smaller pore sizes and enhanced selectivity [4] [5]. Studies have shown that membranes calcined at temperatures ranging from 200°C to 700°C exhibit dramatically different pore characteristics, with higher temperatures generally producing lower permeance but superior selectivity [2] [6].
The mechanism underlying this temperature-dependent behavior involves the progressive condensation of silanol groups (Si-OH) to form siloxane bonds (Si-O-Si), effectively reducing the free volume within the network structure [5]. At 300°C, the condensation reaction is accelerated, leading to denser organosilica networks with smaller pore sizes [7]. This densification process continues at higher temperatures, with membranes fired at 600°C showing significant structural changes while maintaining the integrity of the organic ethylene bridges [4].
The sol-gel synthesis parameters provide another crucial avenue for pore structure control. The water-to-1,2-Bis(triethoxysilyl)ethane molar ratio, typically ranging from 1 to 240, significantly influences the hydrolysis and condensation rates, ultimately affecting the network density and pore characteristics [3]. Lower water content tends to produce more compact structures with reduced pore sizes, while higher water content can lead to more open networks.
Catalyst concentration also plays a vital role in determining the final pore structure. The acid-to-1,2-Bis(triethoxysilyl)ethane molar ratio, typically maintained between 0.01 and 0.5, influences the reaction kinetics and the extent of network formation [2]. Optimal acid concentrations have been shown to produce membranes with hydrogen-to-methane selectivities exceeding 20,000, demonstrating the importance of precise parameter control .
The number of coating layers provides a direct method for controlling pore sizes in 1,2-Bis(triethoxysilyl)ethane-derived membranes. Research has demonstrated that increasing the number of coating layers from 4 to 6 results in progressively smaller pore sizes, with corresponding improvements in selectivity [3]. Membranes prepared with six coating layers exhibit pore sizes ranging from 0.56 to 0.67 nanometers, significantly smaller than those prepared with four layers [3].
This layer-by-layer approach allows for precise control over membrane thickness and pore size distribution. The progressive reduction in pore size with increased coating layers is attributed to the filling of larger pores and the creation of more tortuous pathways for gas transport [3]. The technique has proven particularly effective for producing membranes suitable for organic solvent reverse osmosis applications, where tight pore size control is essential for effective separation.
The formation of three-dimensional networks from 1,2-Bis(triethoxysilyl)ethane involves complex hydrolysis and condensation reactions that determine the final material properties. Understanding these mechanisms is crucial for controlling the resulting network structure and optimizing material performance [2].
The hydrolysis of 1,2-Bis(triethoxysilyl)ethane begins with the reaction between water molecules and the ethoxy groups attached to silicon atoms. This process can be represented by the equation: ≡Si-OC₂H₅ + H₂O → ≡Si-OH + C₂H₅OH . The reaction is typically catalyzed by acids such as hydrochloric acid or nitric acid, which protonate the ethoxy groups and increase the electrophilicity of the silicon atoms .
The hydrolysis rate depends on several factors, including the concentration of the acid catalyst, the water-to-precursor ratio, and the reaction temperature. Under acidic conditions, the hydrolysis generally proceeds faster than condensation, leading to the formation of linear or weakly branched intermediate species . The unique feature of 1,2-Bis(triethoxysilyl)ethane is that the hydrolysis process occurs at both silicon centers while preserving the organic ethylene bridge between them.
Following hydrolysis, condensation reactions occur between silanol groups to form siloxane bonds, with the elimination of water or alcohol. Two primary condensation pathways exist: water condensation (≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O) and alcohol condensation (≡Si-OH + C₂H₅O-Si≡ → ≡Si-O-Si≡ + C₂H₅OH) . These reactions lead to the formation of oligomers that eventually develop into three-dimensional networks.
The condensation process in 1,2-Bis(triethoxysilyl)ethane systems has been studied using 29Si nuclear magnetic resonance spectroscopy, revealing that the condensation rate becomes comparable to that of tetraethylorthosilicate after an initial period . This suggests that once sufficient hydrolysis is achieved, the condensation processes proceed at similar rates regardless of the precursor structure.
The choice of catalyst significantly influences the network formation pathway and the resulting material properties. Acid catalysts promote linear growth patterns, while base catalysts favor highly branched structures . The type of acid catalyst also affects the final network characteristics, with nitric acid generally producing more homogeneous networks compared to hydrochloric acid under similar conditions .
A two-step catalysis approach, involving initial acid-catalyzed hydrolysis followed by base-catalyzed condensation, has been explored to combine the advantages of both catalytic systems. This method allows for better control over the network structure and can be used to optimize specific material properties .
The thermal stability of 1,2-Bis(triethoxysilyl)ethane-derived materials can be significantly enhanced through various thermal treatment strategies. These methods are crucial for expanding the application range of these materials to high-temperature environments while maintaining their functional properties [2] [6] [5].
Conventional 1,2-Bis(triethoxysilyl)ethane-derived membranes are typically calcined at temperatures not exceeding 300°C due to concerns about organic bridge decomposition. However, research has demonstrated that thermal stability can be further enhanced by calcination at much higher temperatures ranging from 550°C to 700°C [2] [6]. This high-temperature treatment enables applications such as hydrogen purification at elevated temperatures and gas separation under oxidizing atmospheres.
Membranes calcined at 700°C exhibit hydrogen-to-methane selectivities as high as 100 with hydrogen permeances of approximately 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹ [2]. The high-temperature treatment promotes extensive condensation of silanol groups while surprisingly maintaining a significant portion of the organic ethylene bridges, contributing to the enhanced thermal stability.
Treatment under nitrogen atmosphere provides protection for the organic bridges during thermal processing. Research has shown that calcination under nitrogen atmosphere at temperatures between 300°C and 500°C helps preserve the organic functionality while promoting network condensation [2] [5]. The inert atmosphere prevents oxidative degradation of the ethylene bridges, allowing for higher temperature processing without complete loss of organic content.
The nitrogen treatment approach has been particularly effective when combined with subsequent air exposure, creating materials with enhanced oxidation resistance. This sequential treatment results in membranes that maintain high selectivity values even after exposure to oxidizing conditions [2].
Sequential heat treatment involving initial processing under nitrogen followed by air exposure has proven effective for enhancing both thermal stability and oxidation resistance. This approach allows for the development of robust materials that can withstand harsh industrial conditions while maintaining their separation performance [2].
The sequential treatment process typically involves an initial heating stage under nitrogen at 550°C, followed by exposure to air at the same temperature. This method has been shown to produce membranes with exceptional hydrogen-to-tetrafluoromethane selectivities exceeding 2000, demonstrating the effectiveness of the approach for demanding separation applications [2].
The phenomenon of reaction-induced phase separation during 1,2-Bis(triethoxysilyl)ethane polymerization represents a complex aspect of network formation that can significantly influence the final material properties. This process involves the spontaneous separation of the reacting system into distinct phases during the sol-gel process [9] [10].
The phase separation in 1,2-Bis(triethoxysilyl)ethane systems occurs due to the formation of intermediate species that aggregate during polymerization. Nuclear magnetic resonance studies have revealed that even optically clear solutions can undergo gradual signal loss due to the formation of colloidal droplets that affect the relaxation mechanisms of nuclear magnetic resonance-active nuclei [9] [10].
The phase separation process is influenced by several factors, including the initial concentration of the precursor, the water-to-precursor ratio, and the pH of the reacting solution. The rate of signal loss in nuclear magnetic resonance experiments correlates with the extent of phase separation, providing insights into the kinetics of the process [10].
The kinetics of phase separation in 1,2-Bis(triethoxysilyl)ethane systems depend on the relative rates of hydrolysis and condensation reactions. When hydrolysis proceeds faster than condensation, the system remains more homogeneous for extended periods. However, when condensation becomes dominant, rapid phase separation can occur, leading to the formation of distinct domains within the material [10].
The phase separation kinetics are also influenced by the choice of solvent and the presence of additives. Ethanol-water mixtures, commonly used in 1,2-Bis(triethoxysilyl)ethane synthesis, can promote or inhibit phase separation depending on their composition and the overall system chemistry [9].
The occurrence of phase separation during network formation can lead to materials with heterogeneous structures and properties. In some cases, controlled phase separation can be beneficial, creating materials with hierarchical pore structures or enhanced mechanical properties. However, uncontrolled phase separation can result in defective materials with poor performance characteristics [10].
Understanding and controlling reaction-induced phase separation is crucial for producing high-quality 1,2-Bis(triethoxysilyl)ethane-derived materials. Strategies for managing phase separation include careful control of reaction conditions, the use of appropriate solvents, and the addition of stabilizing agents to maintain system homogeneity during processing [9].
The incorporation of metal atoms into 1,2-Bis(triethoxysilyl)ethane networks represents a powerful approach for tailoring material properties and expanding their application range. Various metals can be successfully incorporated, each offering unique benefits for specific applications [11] [12] [13].
Zirconium-doped 1,2-Bis(triethoxysilyl)ethane materials have been synthesized using zirconyl nitrate as the metal source through sol-gel chemistry. The incorporation process requires optimization of reaction conditions, including reaction time and temperature, to achieve homogeneous sol formation [11]. The resulting zirconium-doped membranes show remarkable improvements in gas separation performance, with hydrogen-to-carbon dioxide selectivity increasing from 4 to 16 and hydrogen-to-nitrogen selectivity improving from 12 to 100 [11].
The enhanced performance of zirconium-doped materials is attributed to the formation of more selective pore structures and the modification of surface chemistry. The zirconium atoms integrate into the silica network, creating additional cross-linking points that contribute to improved mechanical stability and thermal resistance [11].
Aluminum incorporation into 1,2-Bis(triethoxysilyl)ethane networks has been achieved using aluminum nitrate as the metal source. The aluminum atoms participate in the network formation process, modifying the condensation kinetics and influencing the final pore structure [14]. The presence of aluminum can lead to the formation of more rigid network structures with enhanced thermal stability.
The aluminum-substituted networks exhibit altered hydrolysis and condensation behaviors compared to pure 1,2-Bis(triethoxysilyl)ethane systems. The metal incorporation affects the local chemical environment around the silicon atoms, potentially leading to different reaction pathways and network connectivity patterns [14].
Various transition metal complexes have been incorporated into 1,2-Bis(triethoxysilyl)ethane networks to create materials with enhanced catalytic properties. The incorporation can be achieved through co-condensation reactions or post-synthetic modification approaches [12]. These metal-containing networks combine the structural advantages of organosilica materials with the catalytic activity of transition metals.
The transition metal complexes can be chelated to the precursor before network synthesis or attached to the network surface after formation. Both approaches have been successful in creating functional materials, though the co-condensation method generally results in more uniform metal distribution throughout the network [12].
The incorporation of Zeolitic Imidazolate Framework-7 nanoparticles into 1,2-Bis(triethoxysilyl)ethane networks represents a novel approach to creating hybrid materials with enhanced separation properties. The nanoparticles are directly doped into the organosilica matrix, creating composite materials that combine the advantages of both components [13].
The hybrid membranes prepared with Zeolitic Imidazolate Framework-7 nanoparticles maintain hydrogen permeance around 10⁻⁶ mol·m⁻²·s⁻¹·Pa⁻¹ while achieving hydrogen-to-carbon dioxide permselectivity values up to 21.7 [13]. The optimal doping content is critical for achieving the best performance, with excessive nanoparticle loading leading to decreased selectivity.
The development of dual-network structures represents an advanced approach to creating 1,2-Bis(triethoxysilyl)ethane-based materials with enhanced and tunable properties. These structures combine the advantages of organosilica networks with complementary materials to achieve superior performance [15] [16].
The combination of 1,2-Bis(triethoxysilyl)ethane with polyethylenimine creates dual-network structures that exhibit enhanced carbon dioxide separation properties. The first network, derived from 1,2-Bis(triethoxysilyl)ethane, provides the structural framework and molecular sieving properties, while the second network, formed by polyethylenimine, contributes chemical affinity for carbon dioxide through amine functionality [15].
The dual-network approach allows for independent control of molecular sieving and chemical affinity properties. The pore size of the composite material can be controlled through the 1,2-Bis(triethoxysilyl)ethane-to-polyethylenimine ratio, enabling optimization for specific separation applications [15]. These materials show improved hydrogen-to-methane selectivity exceeding 100, compared to less than 100 for pure 1,2-Bis(triethoxysilyl)ethane membranes.
The incorporation of polyhedral oligomeric silsesquioxane particles containing multiple amine groups into 1,2-Bis(triethoxysilyl)ethane networks creates mixed matrix membranes with enhanced carbon dioxide affinity. The polyhedral oligomeric silsesquioxane particles, functionalized with eight amine groups, provide high amine content while maintaining compatibility with the organosilica matrix [16].
The mixed matrix approach differs from copolymerization strategies by maintaining the distinct identities of the two components while achieving their integration at the nanoscale. This approach allows for higher functional group loading without compromising the structural integrity of the base network [16].
Advanced dual-network structures can be designed to exhibit stimuli-responsive behavior, allowing for post-synthetic modification of material properties. These systems typically incorporate reversible chemical bonds, such as Diels-Alder adducts, that can be cleaved under specific conditions to alter the network connectivity and mechanical properties [17].
The stimuli-responsive approach enables the creation of materials that can be switched between different property states through external triggers such as temperature, pH, or magnetic fields. This functionality is particularly attractive for applications where material properties need to be modified during service or where controlled degradation is desired [17].
The formation of interpenetrating networks represents another approach to creating dual-network structures. In these systems, two distinct networks are formed simultaneously or sequentially, with each network maintaining its own connectivity while being physically entangled with the other [15]. This approach can lead to materials with enhanced mechanical properties and improved thermal stability.
The interpenetrating network approach requires careful control of the formation kinetics to ensure proper network development. The relative reactivity of the two network-forming components must be balanced to achieve the desired structure and properties [15].
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